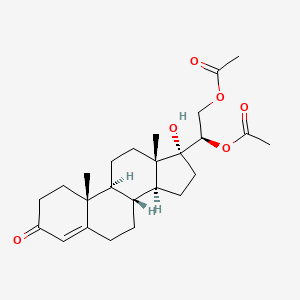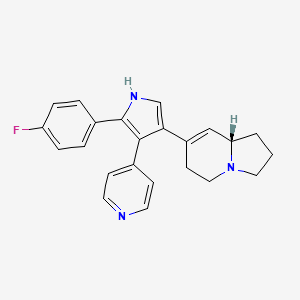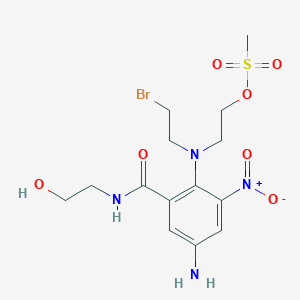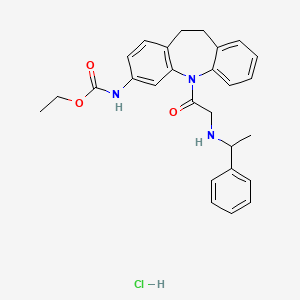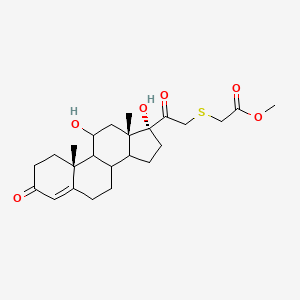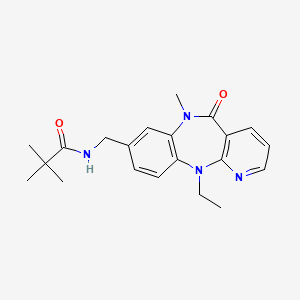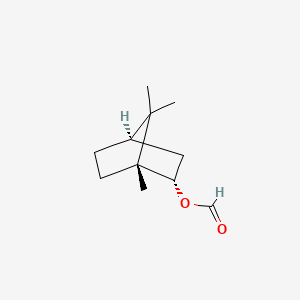
Bornyl methanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bornyl methanoate, also known as 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate, is a naturally occurring ester with a refreshing, green, and earthy aroma. It is commonly found in essential oils and is used as a flavoring agent in the food industry . This compound is known for its pleasant scent and is often utilized in perfumery and aromatherapy.
准备方法
Synthetic Routes and Reaction Conditions: Bornyl methanoate can be synthesized through the esterification of borneol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting borneol with formic acid in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to purify the ester. The industrial process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.
化学反应分析
Types of Reactions: Bornyl methanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form borneol and other oxidation products.
Reduction: Reduction of this compound can yield borneol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Borneol and camphor.
Reduction: Borneol.
Substitution: Various substituted bornyl derivatives depending on the nucleophile used.
科学研究应用
Bornyl methanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Research has explored its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigations into its use as a therapeutic agent for respiratory conditions due to its pleasant aroma and potential bronchodilatory effects.
Industry: Utilized in the formulation of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism by which bornyl methanoate exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of receptor activity and enzyme function.
相似化合物的比较
Bornyl methanoate can be compared with other esters such as:
Bornyl acetate: Similar in structure but with an acetate group instead of a methanoate group. It has a fruity aroma and is also used in perfumery.
Isobornyl acetate: Another ester with a similar structure, known for its camphoraceous scent.
Methyl formate: A simpler ester with a formate group, used as a solvent and in the production of other chemicals.
Uniqueness: this compound is unique due to its specific aroma profile and its occurrence in natural essential oils. Its combination of a bicyclic structure with a formate ester group distinguishes it from other esters, providing distinct chemical and sensory properties.
属性
CAS 编号 |
74219-20-8 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m1/s1 |
InChI 键 |
RDWUNORUTVEHJF-YWVKMMECSA-N |
手性 SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC=O |
规范 SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C |
密度 |
1.007-1.013 (20°) |
物理描述 |
Colourless liquid; Green, earthy refreshing aroma |
溶解度 |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


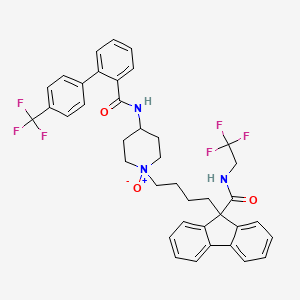

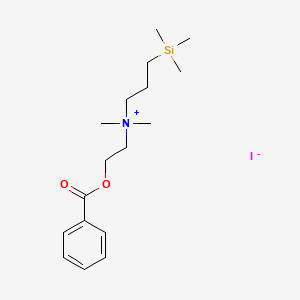
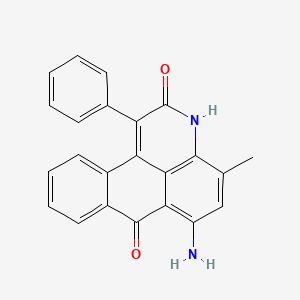
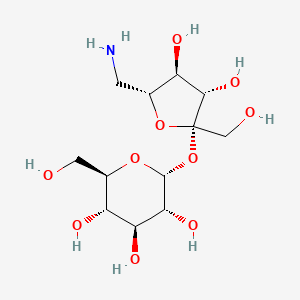
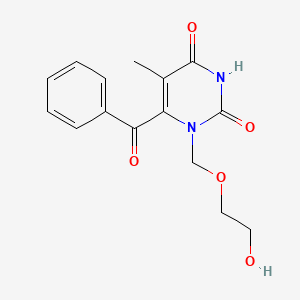
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
